3-(2-Fluorophenyl)propanenitrile
Overview
Description
3-(2-Fluorophenyl)propanenitrile is an organic compound . It is a liquid at room temperature . The IUPAC name for this compound is 3-[(2-fluorophenyl)sulfanyl]propanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8FNS/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 sulfur atom .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 181.23 .Scientific Research Applications
Synthesis and Antioxidant Activity
3-(2-Fluorophenyl)propanenitrile is utilized in the synthesis of various chemical compounds. For instance, it has been used in the preparation of thiazolidin-4-one derivatives, showcasing promising antioxidant activities. These compounds are created by reacting with chloroacetonitrile and acrylonitrile, leading to the production of certain nitriles with significant biological properties (El Nezhawy et al., 2009).
Biocompatible Polymer Applications
In the field of polymer science, this compound forms a part of the synthesis of biocompatible aliphatic terpolymers. These polymers exhibit multifunctional properties, including applications in bioimaging and as sensors, indicating their potential in medical and environmental applications (Mahapatra et al., 2020).
Crystallographic Studies
The compound has been studied in crystallography, providing insights into molecular structures. For instance, the study of crystal structures involving 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile has helped in understanding molecular interactions and geometries (Sharma et al., 2014).
Lithium-Ion Battery Research
In the energy sector, derivatives of this compound are being explored as components of electrolytes for lithium-ion batteries. These studies focus on improving battery safety and performance (Liu et al., 2016).
Synthesis of Heterocycles
The compound is also a key building block in the synthesis of various heterocycles. Its derivatives have been used as precursors for creating diverse heterocyclic systems, which are significant in pharmaceuticals and materials science (Drabina & Sedlák, 2012).
Degradation Studies
Degradation studies of similar compounds like 3,3'-iminobis-propanenitrile provide valuable insights into environmental remediation techniques. These studies explore methods like micro-electrolysis for pollutant removal, which can be crucial for environmental protection (Lai et al., 2013).
Antimicrobial Activity
This compound derivatives have been synthesized and tested for antimicrobial activity. This research paves the way for the development of new antimicrobial agents (Desai, Pandya, & Vaja, 2017).
Fluorescence Studies
The compound is also relevant in fluorescence studies, as seen in the investigation of dual fluorescence behavior of related compounds. These studies contribute to our understanding of photophysical properties and potential applications in sensing and imaging (Valat et al., 2001).
Safety and Hazards
The compound has several hazard statements including H301, H311, H315, H319, H331, and H335 . These indicate that it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
3-(2-fluorophenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMNVEDHZFALGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653444 | |
Record name | 3-(2-Fluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877149-83-2 | |
Record name | 3-(2-Fluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.